molecular formula C12H22O6 B11954158 Diethyl 2,3-diethoxysuccinate CAS No. 7153-16-4

Diethyl 2,3-diethoxysuccinate

Cat. No.: B11954158
CAS No.: 7153-16-4
M. Wt: 262.30 g/mol
InChI Key: KWALRSPAGVOALG-UHFFFAOYSA-N
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Description

Diethyl 2,3-diethoxysuccinate is an organic compound with the molecular formula C12H22O6. It is a diester derivative of succinic acid, characterized by the presence of two ethoxy groups attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-diethoxysuccinate can be synthesized through the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is continuously distilled to separate the ester product from the reaction by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-diethoxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,3-diethoxysuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism by which diethyl 2,3-diethoxysuccinate exerts its effects depends on the specific reaction or application. In enzyme-catalyzed reactions, it may act as a substrate that undergoes transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,3-diethoxysuccinate is unique due to the presence of ethoxy groups, which impart distinct chemical properties and reactivity compared to other succinate derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

7153-16-4

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

diethyl 2,3-diethoxybutanedioate

InChI

InChI=1S/C12H22O6/c1-5-15-9(11(13)17-7-3)10(16-6-2)12(14)18-8-4/h9-10H,5-8H2,1-4H3

InChI Key

KWALRSPAGVOALG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C(=O)OCC)OCC)C(=O)OCC

Origin of Product

United States

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